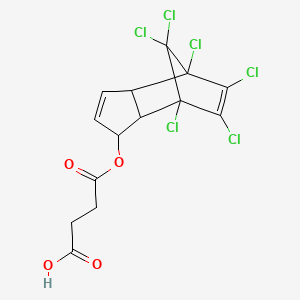
1-Hydroxychlorodiene Hemisuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化学反应分析
1-Hydroxychlorodiene Hemisuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-Hydroxychlorodiene Hemisuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials .
作用机制
The mechanism of action of 1-Hydroxychlorodiene Hemisuccinate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to affect various cellular processes and protein functions. The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular activities .
相似化合物的比较
1-Hydroxychlorodiene Hemisuccinate can be compared with other similar compounds, such as:
Hydroxychloroquine: Used as an antimalarial and anti-inflammatory agent
Hydrocortisone Butyrate: A corticosteroid used for its anti-inflammatory properties.
These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and mechanisms of action .
生物活性
1-Hydroxychlorodiene Hemisuccinate (CAS No. 144095-27-2) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 144095-27-2 |
| Molecular Formula | C₁₃H₁₄ClO₄ |
| Molecular Weight | 288.70 g/mol |
| Synonyms | Chlorodiene Hemisuccinate |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Signaling Pathways : It may affect signal transduction pathways, influencing processes such as apoptosis and cell proliferation.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
Biological Activity
Research into the biological activities of this compound has highlighted several potential therapeutic effects:
- Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties against a range of bacteria and fungi. For example, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Candida albicans.
- Anti-inflammatory Effects : In vitro experiments have demonstrated that it can reduce inflammation markers in cultured cells, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : There is emerging evidence that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus.
- Anti-inflammatory Research : In a study conducted on human monocytes, treatment with this compound resulted in a reduction of TNF-alpha production by up to 50%, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Study : Research published in Cancer Letters demonstrated that exposure to the compound led to a dose-dependent decrease in viability among several cancer cell lines, including breast and prostate cancer cells.
属性
IUPAC Name |
4-[(1,7,8,9,10,10-hexachloro-3-tricyclo[5.2.1.02,6]deca-4,8-dienyl)oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl6O4/c15-10-11(16)13(18)9-5(12(10,17)14(13,19)20)1-2-6(9)24-8(23)4-3-7(21)22/h1-2,5-6,9H,3-4H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPNDFVLBUPONQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)OC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













